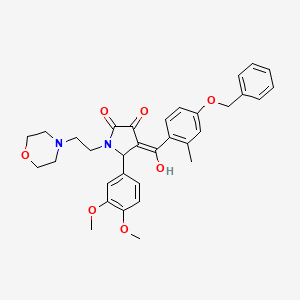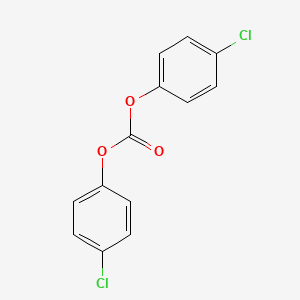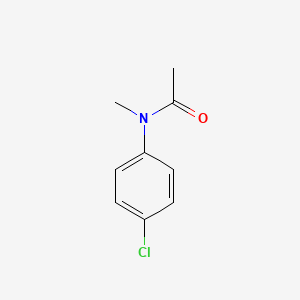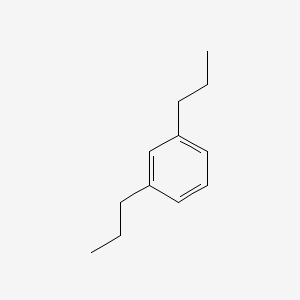
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite lengthy, so let’s break it down. It consists of several functional groups:
- A pyrrole ring (1H-pyrrol-2(5H)-one) with a hydroxy group (3-hydroxy).
- A benzoyl group (4-(Benzyloxy)-2-methylbenzoyl) attached to the pyrrole ring.
- A dimethoxyphenyl group (5-(3,4-dimethoxyphenyl)).
- An ethylmorpholino group (1-(2-morpholinoethyl)).
- Overall, this compound is a complex heterocyclic structure with potential biological activity.
準備方法
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. boronic esters are often synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acids and halides.
- Industrial production methods would likely involve large-scale synthesis using established protocols.
化学反応の分析
- The compound may undergo various reactions:
Oxidation: Oxidation of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the ketone or aldehyde group.
Substitution: Substitution reactions at the benzoyl or dimethoxyphenyl groups.
- Common reagents include oxidants (e.g., Jones reagent), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
科学的研究の応用
Chemistry: This compound could serve as a building block for more complex molecules due to its diverse functional groups.
Biology and Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
Industry: Explore applications in materials science or organic electronics.
作用機序
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
類似化合物との比較
- Similar compounds might include other pyrrole derivatives, benzoyl-substituted molecules, or dimethoxyphenyl-containing compounds.
- Highlighting its uniqueness would require a detailed comparison with specific analogs.
特性
CAS番号 |
488732-72-5 |
|---|---|
分子式 |
C33H36N2O7 |
分子量 |
572.6 g/mol |
IUPAC名 |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+ |
InChIキー |
UWMHVHMFWIPGJZ-OWWNRXNESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)

![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009244.png)


![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)
